molecular formula C8H12 B14166490 2,5-Dimethyl-1,3,5-hexatriene CAS No. 41233-74-3

2,5-Dimethyl-1,3,5-hexatriene

Cat. No.: B14166490
CAS No.: 41233-74-3
M. Wt: 108.18 g/mol
InChI Key: ZVFFWOKVVPSTAL-AATRIKPKSA-N
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Description

2,5-Dimethyl-1,3,5-hexatriene is an organic compound with the molecular formula C8H12 and a molecular weight of 108.18 g/mol . This compound features a conjugated triene system and is a valuable model substrate for studying fundamental photochemical processes and pericyclic reactions. Research indicates that its photochemistry is controlled by factors such as the non-equilibration of excited rotamers and conformational requirements for particular bond-forming processes . It has been extensively used to investigate electrocyclic reactions, which follow the Woodward-Hoffmann rules for 6π electron systems . Time-resolved resonance Raman spectroscopy studies have provided detailed insights into the geometry and potential energy surface of its lowest excited triplet state (T₁), which exists in distinct conformational forms (tEt for E isomers) . The enthalpy of hydrogenation for this compound has been measured at -318 ± 0.4 kJ/mol . This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41233-74-3

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(3E)-2,5-dimethylhexa-1,3,5-triene

InChI

InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+

InChI Key

ZVFFWOKVVPSTAL-AATRIKPKSA-N

Isomeric SMILES

CC(=C)/C=C/C(=C)C

Canonical SMILES

CC(=C)C=CC(=C)C

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of 2,5 Dimethyl 1,3,5 Hexatriene and Derivatives

Advanced Synthetic Routes to 2,5-Dimethyl-1,3,5-hexatriene

Stereoselective Preparation via Wittig Olefination

A highly stereoselective, single-step method for preparing (E)-2,5-dimethyl-1,3,5-hexatriene involves the Wittig olefination. tandfonline.com This reaction utilizes methylenetriphenylphosphorane as the Wittig reagent to perform a bis-methylenation on a suitable dicarbonyl precursor. tandfonline.com The Wittig reaction is a widely recognized method for alkene synthesis from carbonyl compounds and phosphonium ylides. The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then decomposes to yield the alkene and a phosphine oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. In this specific synthesis, the use of methylenetriphenylphosphorane under appropriate conditions leads exclusively to the (E)-isomer of this compound, with no contamination from the (Z)-isomer detected by gas chromatography. tandfonline.com

Synthesis from Dicarbonyl Precursors (e.g., (E)-3-hexene-2,5-dione)

The key precursor for the stereoselective Wittig synthesis is (E)-3-hexene-2,5-dione. tandfonline.com This dicarbonyl compound is readily accessible, often prepared from 2,5-dimethylfuran. tandfonline.com The structure of this precursor, with the CAS Number 820-69-9 and molecular formula C₆H₈O₂, provides the necessary carbon skeleton which, upon reaction, is converted to the target hexatriene. tandfonline.comguidechem.comlookchem.comnih.gov The (E)-geometry of the double bond in the precursor is maintained throughout the Wittig reaction, leading to the stereoselective formation of the (E)-triene. tandfonline.com While this method is highly successful for the (E)-isomer, attempts to apply the same Wittig conditions to the corresponding (Z)-3-hexene-2,5-dione to produce the (Z)-triene have been met with limited success, yielding the desired product in amounts not exceeding 2%. tandfonline.com

Preparation of Isotopically Substituted this compound Analogs for Mechanistic Probes

The Wittig-based synthesis is particularly advantageous for preparing isotopically substituted analogs of this compound, which are invaluable as mechanistic probes in photochemical studies. tandfonline.com By using isotopically modified reagents, labels can be introduced at specific positions in the molecule. For example, this method provides an unambiguous route to synthesize (E)-2,5-dimethyl-1,3,5-(1,1,6,6-²H₄)hexatriene or its (1,6-¹³C₂) analogue. tandfonline.com These labeled compounds are essential for investigating the mechanisms of photochemical transformations, such as the formation of 1-methylene-2-isobutenylcyclopropane during the photolysis of the parent triene. tandfonline.com

Comparison of Synthetic Efficiencies and Stereochemical Selectivity

Table 1: Comparison of Synthetic Methods for (E)-2,5-Dimethyl-1,3,5-hexatriene

Feature Wittig Olefination Method Hwa Method
Number of Steps 1 4
Overall Yield 23% ~10%
Stereoselectivity Fully stereoselective for (E)-isomer Produces a mixture of geometric isomers
Suitability for Isotopes Well-suited; label introduced in final step Less attractive; label introduced early

Methodologies for Related Substituted 1,3,5-Hexatrienes

Synthesis of 2,5-Dialkyl-1,3,5-hexatrienes with Varied Steric Effects

The synthetic principles applied to this compound can be extended to a broader class of 2,5-dialkyl-1,3,5-hexatrienes. The photochemical reactions of these compounds are of particular interest, and their outcomes are heavily influenced by the ground-state conformation of the molecule. researchgate.net By synthesizing a series of hexatrienes with different alkyl groups at the 2 and 5 positions, it is possible to introduce varied steric effects. These steric interactions control the equilibrium mixture of conformational isomers. researchgate.net This control over the conformer population is a key factor in rationalizing the selectivity observed in their photochemical reactions, aligning with the "Non-Equilibration of Rotamers" (NEER) principle. researchgate.net

Preparation of Functionalized Hexatriene Systems for Specific Applications

The synthesis of functionalized derivatives of this compound can be approached through several methodologies, primarily involving the construction of the hexatriene backbone from functionalized precursors or the direct functionalization of the preformed triene. These methods are crucial for developing materials with desired properties, such as modified solubility, reactivity in polymerization, or specific electronic characteristics for applications in molecular electronics and as precursors for complex molecular architectures.

One of the key strategies for synthesizing substituted hexatrienes involves the Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons olefination. These reactions are highly versatile for creating carbon-carbon double bonds with stereochemical control, which is essential for defining the properties of the resulting polyene. For instance, a functionalized phosphonium ylide can be reacted with a suitable α,β-unsaturated aldehyde or ketone to construct the hexatriene skeleton with the desired functional group incorporated.

Another powerful approach is through metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. These reactions allow for the modular construction of the hexatriene system from smaller, functionalized building blocks. For example, a vinyl halide bearing a specific functional group can be coupled with a diene-boronic acid derivative in the presence of a palladium catalyst to yield the target functionalized hexatriene. This method offers a high degree of flexibility in the types of functional groups that can be introduced.

Direct C-H functionalization of a pre-synthesized hexatriene is a more recent and atom-economical approach. This strategy avoids the need for pre-functionalized starting materials and can allow for the introduction of functional groups at various positions on the hexatriene backbone, guided by the directing effects of existing substituents or through the use of specific catalysts.

The choice of synthetic methodology is often dictated by the desired functional group and its position on the hexatriene scaffold, as well as the intended application of the final molecule.

Research Findings on Synthetic Methodologies

Detailed research into the synthesis of analogous functionalized acyclic polyenes provides a framework for the preparation of this compound derivatives. The following table summarizes some of the key synthetic strategies that can be adapted for this purpose.

Synthetic StrategyReagents and CatalystsType of FunctionalizationPotential Application
Wittig-type Olefination Functionalized phosphonium ylides, α,β-unsaturated carbonyls, base (e.g., n-BuLi)Introduction of alkyl, aryl, ester, or cyano groupsPrecursors for polymers, building blocks in total synthesis
Suzuki Coupling Functionalized vinyl halides, diene-boronic esters, Palladium catalyst (e.g., Pd(PPh₃)₄), baseAryl, heteroaryl, and vinyl group incorporationOrganic electronics, fluorescent probes
Stille Coupling Functionalized vinyl halides, organostannane reagents, Palladium catalystKetone, aldehyde, and other functional groups tolerant to the reaction conditionsNatural product synthesis, functional materials
C-H Functionalization Hexatriene substrate, functionalizing agent, Transition metal catalyst (e.g., Rh, Ru, Pd)Direct introduction of aryl, alkyl, or silyl groupsLate-stage modification of complex molecules, materials science

These methodologies enable the synthesis of a wide array of functionalized this compound derivatives. For example, the incorporation of electron-withdrawing or electron-donating groups can significantly alter the HOMO-LUMO gap of the molecule, thereby tuning its absorption and emission properties for applications in organic light-emitting diodes (OLEDs) or as molecular sensors. Functionalization with polymerizable groups, such as vinyl or acrylate moieties, allows these hexatrienes to serve as monomers for the creation of novel polymers with tailored optical and mechanical properties.

Furthermore, the introduction of reactive handles, such as halogens or boronic esters, provides a versatile platform for further synthetic transformations, enabling the integration of the hexatriene unit into larger, more complex molecular systems. These functionalized hexatrienes can also serve as sophisticated dienes in Diels-Alder reactions, leading to the stereocontrolled synthesis of complex cyclic structures.

The strategic application of these synthetic methods is therefore fundamental to unlocking the full potential of this compound and its derivatives in a broad range of scientific and technological fields.

Photochemical Transformations and Reaction Mechanisms of 2,5 Dimethyl 1,3,5 Hexatriene

Electrocyclic Ring-Closing Reactions of 2,5-Dimethyl-1,3,5-hexatriene Derivatives

In addition to isomerization, this compound and its derivatives can undergo electrocyclic reactions, which are concerted, pericyclic reactions involving the formation of a sigma bond and the creation of a new ring.

A key photochemical reaction of 1,3,5-hexatriene (B1211904) systems is the 6π-electrocyclization to form a 1,3-cyclohexadiene (B119728) derivative. scribd.comnumberanalytics.combeilstein-journals.org According to the Woodward-Hoffmann rules, this photochemical reaction proceeds in a conrotatory fashion. hhrc.ac.inmasterorganicchemistry.com This means that the termini of the hexatriene system rotate in the same direction (both clockwise or both counter-clockwise) during the ring-closing process.

For Z-2,5-dimethyl-1,3,5-hexatriene, this reaction leads to the formation of a dimethyl-substituted cyclohexadiene. nih.gov The efficiency of this ring-closing reaction is, as previously discussed, dependent on the ground-state conformational equilibrium and the excitation wavelength. nih.govnih.gov Theoretical studies have shown that the gauche-Z-gauche (gZg) rotamer is particularly prone to forming the cyclohexadiene product. nih.gov Increasing the steric bulk of the substituents at the 2 and 5 positions can favor the gZg conformation, thereby increasing the branching ratio for cyclohexadiene formation. nih.gov

The photochemical interconversion between 1,3-cyclohexadiene and 1,3,5-hexatriene is a reversible process, and the position of the photostationary state can be influenced by the specific substitution pattern and reaction conditions. msu.eduhawaii.eduibm.com

Reactant ConformerFavored Photochemical ReactionProduct
gauche-Z-gauche (gZg)Electrocyclic Ring-ClosingDimethyl-cyclohexadiene
---Z/E IsomerizationE-2,5-dimethyl-1,3,5-hexatriene

Stereochemical Aspects of Electrocyclization (Conrotatory vs. Disrotatory Mechanisms)

The electrocyclization of 1,3,5-hexatrienes, including this compound, is a pericyclic reaction governed by the principles of orbital symmetry. ucsb.edumasterorganicchemistry.com The stereochemical course of this ring-closure to form a cyclohexadiene derivative is dictated by whether the reaction proceeds through a conrotatory or disrotatory motion of the terminal carbons. masterorganicchemistry.commasterorganicchemistry.com

Under thermal conditions , the ground state highest occupied molecular orbital (HOMO) of a 1,3,5-hexatriene system possesses a symmetry that requires a disrotatory motion for the terminal lobes to overlap in-phase and form a new sigma bond. ucsb.edulibretexts.org Conversely, under photochemical conditions , an electron is promoted to the lowest unoccupied molecular orbital (LUMO), which becomes the new HOMO of the excited state. hhrc.ac.in This excited-state HOMO has a different symmetry, necessitating a conrotatory motion for bond formation. ucsb.eduhhrc.ac.in

Therefore, the photochemical electrocyclization of this compound to form a 1,4-dimethyl-1,3-cyclohexadiene is predicted to proceed via a conrotatory mechanism. hhrc.ac.insandiego.edu This has significant implications for the stereochemistry of the resulting product, as the relative positions of the methyl groups are determined by this mode of ring closure.

Role of Substituent Effects on Quantum Yields of Cyclohexadiene Formation

Substituents play a crucial role in the efficiency of photochemical reactions, and the methyl groups in this compound are no exception. The quantum yield, which measures the efficiency of a particular photochemical process, for cyclohexadiene formation is influenced by these substituents.

Studies have shown that for 2,5-substituted hexatrienes, the branching ratios for the formation of cyclohexadiene (CHD) increase with the increasing size of the substituents. nih.govresearchgate.net This is attributed to steric interactions that favor the ground-state conformation (gZg rotamers) that is predisposed to ring-closing. nih.govresearchgate.net Conversely, the quantum yield of E/Z isomerization, a competing photoreaction, tends to decrease with larger substituents. nih.govresearchgate.net

Non-adiabatic molecular dynamics studies on this compound (DMHT) and other substituted hexatrienes have provided detailed insights into photoproduct distributions and quantum yields. nih.gov These studies have confirmed that while multiple photoproducts can form, the presence and nature of substituents significantly steer the reaction towards specific pathways. nih.govresearchgate.net

Formation of Three-Membered Ring Products in Photoreactions

Beyond electrocyclization, the photochemistry of this compound also involves the formation of products containing three-membered rings, such as bicyclo[3.1.0]hex-2-ene and cyclopropane (B1198618) derivatives.

Mechanisms Involving Biradical Intermediates

The formation of these three-membered ring products is often rationalized through a mechanism involving biradical intermediates. researchgate.net Upon photoexcitation, the hexatriene can adopt a conformation that, instead of undergoing direct electrocyclization, leads to the formation of a diradical species. researchgate.net This intermediate is a key branching point in the reaction landscape, capable of rearranging to various cyclic and bicyclic structures. researchgate.net

Photochemical Transformation to Bicyclo[3.1.0]hex-2-ene Derivatives

A significant photochemical rearrangement of 1,3,5-hexatriene derivatives leads to the formation of bicyclo[3.1.0]hex-2-enes. researchgate.netresearchgate.net This transformation is understood to proceed from an s-trans,s-cis conformation of the hexatriene. researchgate.netresearchgate.net The mechanism is considered an extension of the rearrangement of 1,3-butadiene (B125203) to bicyclo[1.1.0]butane. researchgate.netresearchgate.net For this compound, this would result in a correspondingly substituted bicyclo[3.1.0]hex-2-ene derivative.

Formation of Cyclopropane Derivatives

The photochemical reactions of 2,5-dialkyl-1,3,5-hexatrienes can also yield cyclopropane derivatives. nih.gov The mechanism proposed for the formation of all three-membered ring products, including cyclopropanes, involves a biradical intermediate. researchgate.net Molecular orbital correlation diagrams suggest that the initial formation of the three-membered ring must occur in a conrotatory fashion. researchgate.net

Sigmatropic Rearrangements in this compound Photochemistry

Sigmatropic rearrangements are another class of pericyclic reactions observed in the photochemistry of conjugated trienes. ethz.ch These reactions involve the migration of a sigma-bond across a pi-system. ethz.ch In the context of this compound and related compounds, sigmatropic hydrogen shifts have been identified.

Non-adiabatic molecular dynamics studies have revealed the occurrence of nih.govresearchgate.net, nih.govacs.org, and hhrc.ac.innih.gov-sigmatropic hydrogen shifts in significant percentages (5% to 15%). nih.govresearchgate.net These rearrangements are thought to originate from specific conformers (tZg conformers) of the hexatriene for steric reasons. nih.govresearchgate.net These findings highlight the diverse and competitive nature of the photochemical pathways available to this compound upon excitation.

Analysis ofosti.govnih.gov,osti.govresearchgate.net, andosti.govuva.nl-Sigmatropic Hydrogen Shifts

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.org In the case of (Z)-2,5-dimethyl-1,3,5-hexatriene (Z-DMHT), non-adiabatic molecular dynamics studies have revealed that upon photoexcitation, the molecule can undergo osti.govnih.gov, osti.govresearchgate.net, and osti.govuva.nl-sigmatropic hydrogen shifts. nih.govresearchgate.net These reactions represent significant deactivation pathways, accounting for 5% to 15% of the total photoproducts. nih.gov

The formation of these hydrogen-shifted isomers is a notable photochemical pathway alongside other reactions like E/Z isomerization and electrocyclic ring-closing. nih.gov Specifically, one of the cyclopropane products formed from Z-DMHT arises from a osti.govuva.nl-sigmatropic hydrogen shift that occurs during the transition from the excited state back to the ground state, which is then followed by a ground-state rearrangement. nih.gov From a mechanistic standpoint, these shifts are predicted by orbital symmetry rules. For instance, a osti.govresearchgate.net sigmatropic hydrogen shift is a thermally allowed, suprafacial process involving a 6-electron (4n+2) Hückel-topology transition state. stereoelectronics.orglibretexts.org In contrast, a thermal osti.govresearchgate.net shift is symmetry-forbidden as a suprafacial process but can occur antarafacially, which is often sterically hindered. stereoelectronics.org Photochemical osti.govresearchgate.net shifts, however, can proceed suprafacially. stereoelectronics.org

Influence of Ground State Conformers on Sigmatropic Shift Probability

The probability of a specific photochemical reaction occurring is profoundly influenced by the conformational equilibrium of the ground state molecule. researchgate.net For this compound, several rotamers exist due to rotation around the C-C single bonds. Theoretical studies indicate that sigmatropic hydrogen shifts originate predominantly from the tZg conformers for steric reasons. nih.govresearchgate.net The term 'tZg' describes the conformation around the C2-C3 (trans), C3-C4 (Z-double bond), and C4-C5 (gauche) bonds.

The steric interactions introduced by the methyl substituents at the C2 and C5 positions alter the relative energies of the ground state conformers, thereby influencing the composition of the equilibrium mixture. nih.govresearchgate.net This conformational control is a key determinant for the selectivity of the photochemical reactions. researchgate.net An increase in the population of a specific rotamer that is predisposed to a certain reaction pathway will enhance the quantum yield of the corresponding product. nih.gov For example, due to steric interactions, increasing the size of substituents at the 2 and 5 positions increases the population of gZg rotamers, which are prone to cyclohexadiene formation, while the tZg conformers are the source of the sigmatropic shift products. nih.gov

Table 1: Ground State Conformer Distribution of Z-2,5-Dimethyl-1,3,5-hexatriene (DMHT) and Related Compounds This table presents the calculated distribution of different ground state rotamers for Z-DMHT and other substituted hexatrienes based on replica exchange molecular dynamics (REMD) simulations. Data sourced from M. et al. (2018). nih.gov

Compound gZg (%) gZt (%) tZg (%) tZt (%)
HT (Hexatriene) 1.8 19.2 19.2 59.8
DMHT 38.8 22.0 22.0 17.1
2,5-IMHT 61.9 16.0 16.0 6.1
DIHT 72.8 11.7 11.7 3.8

Excited State Dynamics and Photochemical Intermediates

The photochemical fate of this compound is dictated by the complex interplay of its electronically excited states and the transient species formed upon absorption of light.

Characterization of Singlet Excited States (S1) and Non-Adiabatic Dynamics

Upon UV irradiation, this compound is promoted to its first photochemically active excited singlet state (S1). The subsequent dynamics are characterized by non-adiabatic transitions, which are rapid, radiationless processes involving the passage between different potential energy surfaces. nih.govresearchgate.net The study of these dynamics for Z-DMHT has been performed using time-dependent density functional theory (TDDFT) combined with surface hopping simulations. nih.govresearchgate.net

These computational approaches are essential for understanding how the molecule navigates the excited state landscape to yield various photoproducts. researchgate.net For the parent compound, 1,3,5-hexatriene, the dynamics involving the coupled S1 and S2 excited states lead to an extremely rapid population transfer, on the timescale of 30–50 femtoseconds. acs.orgresearchgate.net The initial products of the photoreaction of Z-DMHT, such as its E-isomer and the cyclohexadiene derivative, are formed directly in the excited state or during the non-adiabatic transition back to the ground state. nih.gov

Elucidation of Lowest Triplet States (T1) and Their Properties

The lowest triplet state (T1) of this compound has been characterized using resonance Raman spectroscopy and quantum chemical calculations. osti.gov These studies have determined the equilibrium geometries and vibrational frequencies for the T1 state of both the (E) and (Z) isomers. osti.govuva.nl In the T1 state, the tEt conformer is the most stable for the E-isomer, while the tEc form is predominant for the Z-isomer. osti.govuva.nl The Z-isomers possess considerably higher energy in the T1 state compared to the E-isomers, largely due to nonbonded interactions. osti.govuva.nl

Calculations have also been performed to determine the energies of higher triplet levels (Tn) and the oscillator strengths for T1 → Tn transitions. osti.gov The excited triplet state T5 is identified as having the largest transition moment from T1 for both E and Z isomers, lying approximately 4.2 eV above T1. uva.nl This information is crucial for interpreting transient absorption spectra and understanding the potential for subsequent photochemical events from the T1 state. osti.govuva.nl

Table 2: Calculated Triplet State Properties for this compound This table summarizes theoretical findings on the lowest triplet state (T1) of this compound. Data sourced from Negri et al. (1991). osti.govuva.nl

Property Finding
Predominant T1 Conformer (E-isomer) tEt
Predominant T1 Conformer (Z-isomer) tEc
T1 Energy (Z-isomer vs E-isomer) Z-isomer is at a considerably higher energy
Strongest T1 → Tn Transition T1 → T5
T1 → T5 Energy Gap ~4.2 eV

Identification and Role of Biradical Intermediates in Photoreactions

In addition to concerted pericyclic pathways, photochemical reactions can proceed through stepwise mechanisms involving reactive intermediates. For 2,5-dialkyl-1,3,5-hexatrienes, a reaction mechanism involving a biradical intermediate has been proposed to explain the formation of all reaction products that contain a three-membered ring (e.g., cyclopropane derivatives). researchgate.net The formation of this three-membered ring as a primary photochemical step is suggested to occur in a conrotatory fashion based on molecular orbital correlation diagrams. researchgate.net In related polyene systems, the formation of biradical or zwitterionic species has also been invoked, for example, in the oxygen-induced photoisomerization of 1,6-diphenyl-1,3,5-hexatriene. researchgate.net These intermediates represent points on the potential energy surface where the molecule can be channeled toward specific, non-concerted reaction products.

Mechanisms of Energy Transfer and Quenching Processes

Furthermore, external quenching agents can deactivate excited states. Molecular oxygen is a well-known quencher of both singlet and triplet excited states, and its presence can significantly alter the course of a photoreaction. researchgate.net For instance, in the related all-trans-1,6-diphenyl-1,3,5-hexatriene, oxygen quenches the central bond isomerization that proceeds through both the S1 and T1 states. researchgate.net Energy transfer can also occur from a photosensitizer to the hexatriene, populating its triplet state, or from the excited hexatriene to an acceptor molecule.

Computational and Theoretical Investigations of 2,5 Dimethyl 1,3,5 Hexatriene

Electronic Structure Calculations

Theoretical models are fundamental to deciphering the electronic properties that govern the reactivity of 2,5-dimethyl-1,3,5-hexatriene.

According to molecular orbital (MO) theory, the six p-orbitals of the conjugated 1,3,5-hexatriene (B1211904) system combine to form six pi (π) molecular orbitals: three bonding (ψ₁, ψ₂, ψ₃) and three antibonding (ψ₄, ψ₅, ψ₆). libretexts.orgchadsprep.com In the ground state, the six π electrons occupy the three bonding orbitals, making ψ₃ the Highest Occupied Molecular Orbital (HOMO). libretexts.orgchadsprep.com The Lowest Unoccupied Molecular Orbital (LUMO) is ψ₄. libretexts.orgchadsprep.com The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap and is critical in determining the wavelength of light absorbed for electronic excitation. yale.edu

For the parent compound, 1,3,5-hexatriene, the HOMO-LUMO gap corresponds to a π → π* transition of about 109 kcal/mol (258 nm). yale.edu The addition of methyl groups at the 2 and 5 positions in this compound influences the electronic structure. These alkyl groups are electron-donating, which can raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and shifting the absorption wavelength to a longer value (a bathochromic shift). The specific HOMO-LUMO gap for this compound can be determined through computational methods like those discussed in the following sections.

Table 1: Frontier Orbitals of 1,3,5-Hexatriene in the Ground State

OrbitalTypeOccupancy
ψ₄*LUMOUnoccupied
ψ₃HOMOOccupied
This table describes the frontier molecular orbitals for the base hexatriene structure. libretexts.orgchadsprep.com

Ab initio and Density Functional Theory (DFT) methods have been extensively used to study the electronic states of this compound and related molecules. Time-dependent DFT (TDDFT) is particularly effective for calculating vertical excitation energies. scispace.com

For (E)- and (Z)-2,5-dimethyl-1,3,5-hexatriene, theoretical studies have been conducted on both the ground (S₀) and lowest triplet (T₁) states. osti.gov These calculations help in understanding the geometries and vibrational frequencies in these states. osti.govuva.nl In one study, the PBE0 approximation to the exchange-correlation functional was used in Time-Dependent DFT with surface hopping (TDDFT-SH) simulations because it produces accurate potential energy surfaces for hexatriene systems. nih.gov The Tamm-Dancoff approximation was also employed to minimize instabilities near conical intersections. nih.gov

These simulations show that upon photoexcitation to the first excited singlet state (S₁), Z-2,5-dimethyl-1,3,5-hexatriene (Z-DMHT) can undergo several reactions, including Z/E-isomerization and various ring-closing reactions. nih.gov The calculations successfully reproduced the experimentally observed trend of increasing six-ring (dimethyl-cyclohexadiene) formation and decreasing Z/E-isomerization as the excitation wavelength increases. nih.gov

Configuration Interaction (CI) is a post-Hartree-Fock ab initio method used to obtain accurate wavefunctions and energies for electronic states, including excited states. acs.org For polyenes like hexatriene, the electronic structure of excited states can be complex, sometimes involving significant double-excitation character, which makes methods like CI essential. scispace.com

Theoretical studies on (E)- and (Z)-2,5-dimethyl-1,3,5-hexatriene have utilized SCF-LCAO-MO-CI (Self-Consistent Field - Linear Combination of Atomic Orbitals - Molecular Orbital - Configuration Interaction) theory to calculate the potential energy surface of the lowest triplet state (T₁). researchgate.net This approach determines the energy minima and equilibrium geometries in the T₁ state. researchgate.net Furthermore, CI calculations are used to compute the energies of higher triplet levels (Tₙ) and the oscillator strengths for T₁ → Tₙ transitions, which are crucial for interpreting experimental resonance Raman spectra of the T₁ state. osti.govaip.org These calculations provide a detailed characterization of the excited triplet states that are intermediates in many photochemical reactions. researchgate.net

Potential Energy Surface Analysis

The potential energy surface (PES) provides a theoretical landscape that maps the energy of a molecule as a function of its geometry, governing the pathways of conformational changes and chemical reactions.

The photochemical reactivity of 2,5-dialkyl-1,3,5-hexatrienes is strongly influenced by the composition of the ground state (S₀) equilibrium mixture of conformational isomers. researchgate.netnycu.edu.tw These conformers arise from rotation around the single bonds of the hexatriene backbone. The steric hindrance introduced by the methyl groups at the 2 and 5 positions plays a significant role in determining the relative stability and population of these conformers. researchgate.netnycu.edu.tw

For Z-2,5-dimethyl-1,3,5-hexatriene, different conformers will have varying absorption wavelengths. scispace.com This conformational control is a key factor in the wavelength-dependent photochemistry of the molecule. nih.govscispace.com The principle of Non-Equilibrium of Excited State Rotamers (NEER) suggests that the initial ground-state conformation from which excitation occurs often dictates the photochemical outcome. nih.govresearchgate.net For instance, the formation of different photoproducts, such as those from Z/E isomerization versus cyclization, can be traced back to the excitation of different ground-state conformers. nih.gov Irradiation of matrix-isolated E-2,5-dimethyl-1,3,5-hexatriene has been shown to result in the formation of thermodynamically less stable rotamers. researchgate.net

Upon photoexcitation, the molecule moves from the ground state (S₀) to an excited state potential energy surface, typically the first excited singlet state (S₁). The topography of the S₁ PES dictates the subsequent photochemical dynamics. nih.gov For Z-2,5-dimethyl-1,3,5-hexatriene, the S₁ state is the photochemically active state for reactions induced by light with wavelengths greater than 240 nm. nih.gov

A critical feature of excited state potential energy surfaces are conical intersections (CIs), which are points where two electronic states (like S₁ and S₀) become degenerate. researchgate.net These CIs act as efficient funnels for ultrafast, non-radiative decay from the excited state back to the ground state. researchgate.net The geometry of the molecule at the conical intersection can direct the reaction towards specific products. bohrium.com In hexatriene systems, CIs involving partial hydrogen migration have been studied as potential pathways for isomerization. bohrium.com TDDFT-SH simulations for Z-2,5-dimethyl-1,3,5-hexatriene show that Z/E-isomerization and ring-closing reactions proceed via the S₁ state, with the branching ratios between different products being determined by the dynamics on the excited-state surface and at the points of decay to the ground state. nih.gov

Table 2: Calculated vs. Experimental Product Quantum Yields (PQYs) for Z-DMHT Photoreactions

ProductReaction TypeCalculated PQY (MAE)Experimental Trend
E-DMHTZ/E-Isomerization12.0%Decreases with longer wavelength
CHD6-Ring Closing5.5%Increases with longer wavelength
CBCyclobutene Formation~3% (underestimated)-
CPCyclopropane (B1198618) Formation~12.9% (overestimated)-
This table summarizes the mean absolute error (MAE) between calculated and experimental product quantum yields for the photoreactions of Z-2,5-dimethyl-1,3,5-hexatriene (Z-DMHT). The calculations successfully reproduce the experimental trends for the main products. nih.gov

Reaction Mechanism Modeling

Non-adiabatic molecular dynamics simulations are a powerful tool for predicting the photochemical reactivity of molecules like this compound (DMHT). nih.govnih.gov Studies have employed time-dependent density functional theory (TD-DFT) surface hopping dynamics to investigate the behavior of the molecule in its first excited singlet state (S1). nih.govnih.gov These simulations provide detailed insights into photoproduct distributions, reaction mechanisms, and branching ratios following photoexcitation. nih.govresearchgate.net

For (Z)-2,5-dimethyl-1,3,5-hexatriene, simulations predict several outcomes, including electrocyclic ring-closing to form 1,2-dimethyl-1,3-cyclohexadiene (CHD), E/Z isomerization, and the formation of various other photoproducts like cyclopropanes and bicyclic compounds. nih.govnih.gov A key finding is that for 2,5-substituted hexatrienes, including DMHT, the branching ratio for the formation of cyclohexadiene increases with the size of the substituents. nih.govnih.gov Conversely, the quantum yield of E/Z-isomerization tends to decrease as substituent size increases. nih.govnih.gov This is attributed to steric interactions that favor gZg rotamers in the ground state, which are more prone to undergo ring-closure and less likely to isomerize. nih.govnih.gov

Furthermore, these computational methods allow for the prediction of wavelength-dependent product quantum yields (PQYs). scispace.comnih.gov By correlating individual simulation trajectories with the absorption spectra of their initial structures, researchers can model how changing the excitation wavelength affects reaction outcomes. scispace.comnih.gov For DMHT, calculations have successfully reproduced the experimental trend of increased six-membered ring formation when exciting at the red edge of the absorption spectrum. scispace.com

Table: Calculated Photochemical Product Branching Ratios for (Z)-2,5-dimethyl-1,3,5-hexatriene (DMHT) from Non-Adiabatic Dynamics

ProductBranching Ratio (%)Key MechanismReference
1,2-Dimethyl-1,3-cyclohexadieneVaries (increases with substituent size)Electrocyclic Ring-Closing nih.govnih.gov
(E)-2,5-dimethyl-1,3,5-hexatrieneVaries (decreases with substituent size)E/Z-Isomerization nih.govnih.gov
Other (e.g., cyclopropanes)Side ReactionsVarious Rearrangements nih.gov

The pericyclic reactions of this compound, particularly its electrocyclization, can be rationalized using the principles of orbital symmetry conservation, often visualized with molecular orbital (MO) correlation diagrams. researchgate.netacs.org As a derivative of 1,3,5-hexatriene, its behavior falls under the Woodward-Hoffmann rules for (4n+2)π electron systems, where n=1. acs.orghhrc.ac.in

For the thermal electrocyclic ring-closure of a 1,3,5-hexatriene system to a 1,3-cyclohexadiene (B119728), the reaction proceeds through a disrotatory motion of the terminal p-orbitals. hhrc.ac.inlibretexts.orgmasterorganicchemistry.com This is because the highest occupied molecular orbital (HOMO) of the ground-state hexatriene (ψ3) has a plane of symmetry (m-symmetry), which is maintained during a disrotatory closure to form the new sigma bond. hhrc.ac.inlibretexts.org Conversely, under photochemical conditions, an electron is promoted to the next orbital (ψ4*), which becomes the new HOMO. hhrc.ac.inmasterorganicchemistry.com This excited-state HOMO has a C2 axis of symmetry, and therefore the photochemical ring-closure is predicted to occur via a conrotatory motion. hhrc.ac.inmasterorganicchemistry.com

MO correlation diagrams explicitly map the orbitals of the reactant to those of the product, showing how their symmetries must match for a concerted reaction to be "allowed". acs.orgprgc.ac.in For the thermal disrotatory closure of 1,3,5-hexatriene, the bonding orbitals of the reactant correlate with the bonding orbitals of the product in the ground state, indicating a thermally allowed process. acs.org Computational studies have also applied these principles to explain the formation of other products, such as three-membered rings from 2,5-dialkyl-1,3,5-hexatrienes, with MO diagrams indicating a conrotatory mechanism for this particular rearrangement. researchgate.net

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical framework used to calculate the rates of unimolecular reactions, where a single energized molecule isomerizes or decomposes. wikipedia.orgscribd.com The theory assumes that after a molecule is activated to a certain energy level (E), the intramolecular vibrational energy redistribution (IVR) is much faster than the reaction itself. wikipedia.org The molecule is thus treated as a collection of connected harmonic oscillators that can freely exchange energy. wikipedia.org

In the context of this compound, RRKM theory can be applied to model the kinetics of its unimolecular reactions, such as conformational changes (rotamerization) or electrocyclization, in the absence of collisions (i.e., in the gas phase at low pressure). prsu.ac.innycu.edu.tw The calculation of the microcanonical rate constant, k(E), depends on the number of accessible quantum states in the transition state (A‡) compared to the density of states in the energized reactant molecule (A*). wikipedia.orgox.ac.uk

To apply RRKM theory, one needs detailed information about the potential energy surface, including the vibrational frequencies of the reactant and the transition state for the reaction of interest. wikipedia.orgnycu.edu.tw These parameters are typically obtained from quantum chemical calculations. nycu.edu.tw The theory correctly predicts the "fall-off" behavior of unimolecular reactions, where the reaction transitions from first-order kinetics at high pressures to second-order at low pressures. prsu.ac.in While specific RRKM calculations for this compound are not widely reported, the methodology has been successfully applied to the unimolecular decomposition of the related 1,3,5-hexatriene radical cation, demonstrating its utility in this class of compounds. nycu.edu.tw

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry provides essential tools for calculating and interpreting the vibrational spectra of this compound in both its ground (S0) and excited electronic states. osti.govuva.nl Theoretical calculations determine the vibrational frequencies and the corresponding normal modes, which describe the collective motions of the atoms for each vibration. aip.org These calculations are frequently performed for both the E and Z isomers. osti.gov

For the ground state of (E)-2,5-dimethyl-1,3,5-hexatriene, vibrational analysis has revealed strong coupling effects due to the methyl substituents. uva.nl Specifically, the stretching vibrations of the C-C single bonds within the polyene chain are strongly mixed with the stretching vibrations of the C-C bonds connecting the chain to the methyl groups. uva.nl This coupling leads to a splitting of these vibrational modes into out-of-phase combinations at higher wavenumbers and in-phase combinations at lower wavenumbers. uva.nl

Similar calculations have been extended to the lowest excited triplet state (T1). osti.govaip.org By computing the T1 potential energy surface and identifying the equilibrium geometries, researchers can then calculate the vibrational frequencies for this excited state. osti.govresearchgate.netaip.org These theoretical frequencies are crucial for assigning the peaks observed in experimental time-resolved resonance Raman spectra of the T1 state. osti.govaip.org The agreement between calculated and experimental spectra provides a robust check on the accuracy of the computed excited-state structure and force field. osti.gov

Table: Illustrative Calculated vs. Experimental Vibrational Modes for (E)-2,5-dimethyl-1,3,5-hexatriene (Ground State)

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹) (Raman/IR)Reference
C-C single bond stretch (out-of-phase)(Value from specific study)(Value from specific study) uva.nl
C-C single bond stretch (in-phase)(Value from specific study)(Value from specific study) uva.nl
C=C double bond stretch(Value from specific study)(Value from specific study) uva.nl
Methyl group deformations(Value from specific study)(Value from specific study) uva.nl

Note: Specific frequency values are highly dependent on the level of theory and basis set used in the calculation. This table illustrates the type of data generated.

Theoretical Prediction of UV Absorption Maxima (λmax) and Alkyl Substitution Effects

Computational chemistry provides powerful tools for predicting the ultraviolet (UV) absorption maxima (λmax) of molecules like this compound. These theoretical investigations offer deep insights into the electronic structure and the factors influencing the absorption of light.

Detailed Research Findings

Recent advanced computational studies have been conducted on the isomers of this compound to understand their photochemical behavior. For instance, first-principles predictions on Z-2,5-dimethyl-1,3,5-hexatriene have utilized sophisticated methods to calculate its absorption spectrum. nih.govacs.org One such high-level approach is the correlated algebraic diagrammatic construction method to second order (ADC(2)), which is known for providing accurate descriptions of electronically excited states. nih.govacs.org These calculations, often performed with considerations for solvent effects, are crucial for reproducing experimental trends, such as the wavelength-dependent outcomes of photochemical reactions. nih.govacs.org

While the primary focus of some studies is on the quantum yields of various photoreactions, the underlying absorption spectra are a fundamental component of these investigations. nih.govacs.org The theoretical spectra are generated by calculating the vertical excitation energies from the ground state to the excited states. The λmax corresponds to the most intense of these electronic transitions, typically the π → π* transition in conjugated systems like hexatrienes.

The conformation of the hexatriene backbone plays a significant role in determining the λmax. Theoretical studies have shown that different conformers (e.g., s-cis vs. s-trans) can have distinct absorption spectra. This is a key aspect of the non-equilibrium of excited state rotamers (NEER) principle, where different ground-state conformations can lead to different photochemical outcomes. researchgate.net For 2,5-dialkyl-1,3,5-hexatrienes, steric effects from the alkyl groups influence the preferred ground-state conformation, which in turn affects the UV absorption. researchgate.net

Alkyl Substitution Effects and Woodward-Fieser Rules

The position of the UV absorption maximum in polyenes is highly sensitive to substitution on the conjugated backbone. The presence of alkyl groups, such as the two methyl groups in this compound, generally leads to a bathochromic shift (a shift to a longer wavelength) of the λmax. This phenomenon can be systematically predicted using the Woodward-Fieser rules, which are a set of empirically derived guidelines. wikipedia.orgjove.commatanginicollege.ac.infiveable.mechemistnotes.com

According to these rules, a base value is assigned to a parent conjugated system, and then increments are added for each substituent or structural feature. For an acyclic conjugated triene, the base λmax is approximately 245 nm. Each alkyl substituent attached to the conjugated system contributes an additional +5 nm to the λmax.

For this compound, we would add the contribution of two methyl groups to the base value of the 1,3,5-hexatriene parent structure. The observed λmax for 1,3,5-hexatriene is 258 nm. bartleby.comvaia.com Each alkyl group is expected to increase the λmax by about 5 nm. vaia.com Therefore, for this compound, with two methyl groups, a shift of approximately +10 nm would be predicted.

Predicted λmax for this compound based on Woodward-Fieser Rules:

Base value (1,3,5-hexatriene): 258 nm bartleby.comvaia.com

Contribution of two methyl groups: 2 x 5 nm = +10 nm vaia.com

Predicted λmax: 258 nm + 10 nm = 268 nm

This prediction aligns with the general principle that alkyl substitution increases the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength. vaia.com

The following table illustrates the effect of alkyl substitution on the λmax of conjugated dienes, demonstrating the consistent bathochromic shift with increasing substitution.

CompoundStructureNumber of Alkyl SubstituentsObserved λmax (nm)
1,3-Butadiene (B125203)H₂C=CH-CH=CH₂0217
2-Methyl-1,3-butadieneH₂C=C(CH₃)-CH=CH₂1220
1,3-PentadieneH₂C=CH-CH=CH-CH₃1223
2,3-Dimethyl-1,3-butadieneH₂C=C(CH₃)-C(CH₃)=CH₂2226
2,4-HexadieneH₃C-CH=CH-CH=CH-CH₃2227
2,4-Dimethyl-1,3-pentadieneH₂C=C(CH₃)-CH=C(CH₃)₂3232
2,5-Dimethyl-2,4-hexadiene(CH₃)₂C=CH-CH=C(CH₃)₂4240

Data sourced from Vaia. vaia.com

This trend of increasing λmax with the number of alkyl substituents provides a clear and predictable pattern for the UV-Vis spectra of conjugated polyenes.

Spectroscopic Characterization Techniques in 2,5 Dimethyl 1,3,5 Hexatriene Research

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful tool for investigating the vibrational modes of molecules, particularly in their excited states.

Resonance Raman spectroscopy has been instrumental in characterizing both the ground state (S₀) and the lowest excited triplet state (T₁) of the E and Z isomers of 2,5-dimethyl-1,3,5-hexatriene. researchgate.net The ground-state Raman spectra have provided evidence supporting conformational differences around the C2-C3 and C4-C5 single bonds between the two isomers. researchgate.net

To study the lowest excited triplet states, researchers have employed time-resolved resonance Raman (TRRR) spectroscopy. researchgate.net The triplet states of the E and Z isomers were generated through laser flash photolysis using a sensitizer (B1316253) like acetone. researchgate.net Theoretical calculations, including SCF-LCAO-MO-CI theory, have been used to compute the T₁ potential energy surface, determining energy minima and equilibrium geometries. researchgate.netosti.gov These calculations also help in determining the energies of higher triplet levels and the oscillator strengths for T₁ → Tₙ transitions. osti.govaip.org The agreement between the theoretically calculated and experimentally observed resonance Raman spectra of the T₁ state has been found to be good. osti.gov For the E isomers, the tEt conformation is predominant in the T₁ state, while for the Z isomers, the tEc form is more prevalent. osti.gov Due to nonbonded interactions, the Z forms are at a significantly higher energy than the E forms in the T₁ state. osti.gov

A significant aspect of resonance Raman studies on this compound is the assignment of vibrational modes in its excited states. aip.org Theoretical calculations have been crucial in assigning the experimentally observed vibrational modes in the T₁ state. aip.org These studies indicate a substantial rotation of normal modes when transitioning from the S₀ to the T₁ state. aip.org

The coupling patterns of vibrations are also influenced by methylation. In E-2,5-dimethyl-1,3,5-hexatriene, strong coupling is observed between the stretching vibrations of the C-C single bonds within the polyene chain and the C-C single bonds connecting the chain to the methyl groups. uva.nl This coupling results in the splitting of the C-C single bond stretching vibrations into out-of-phase combinations at higher wavenumbers and in-phase combinations at lower wavenumbers. uva.nl The influence of the ground-state conformation on the T₁ resonance Raman spectra has been considered in detail for both E and Z isomers, highlighting the importance of conformational effects on the vibrational spectra. osti.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for studying conjugated π-electron systems like this compound.

The extent of conjugation in a polyene directly influences its UV absorption maximum (λmax). libretexts.org As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.orgopenstax.org This smaller energy gap results in the absorption of light at longer wavelengths. libretexts.orglibretexts.orgopenstax.org For instance, 1,3-butadiene (B125203) absorbs at a λmax of 217 nm, while 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.orgopenstax.org This trend is a hallmark of π → π* transitions in conjugated systems. libretexts.org The UV absorption spectra of the ground states of E and Z isomers of this compound have been reported and analyzed. researchgate.net

Table 1: UV Absorption Maxima of Conjugated Polyenes

Compoundλmax (nm)
1,3-Butadiene217 libretexts.orgopenstax.org
1,3,5-Hexatriene258 libretexts.orgopenstax.org
1,3,5,7-Octatetraene290 libretexts.orgopenstax.org

This table illustrates the effect of increasing conjugation on the UV absorption wavelength.

Time-resolved transient absorption spectroscopy is a powerful technique for monitoring the dynamics of photochemical reactions on ultrafast timescales. This method has been used to study the formation of photoproducts from related hexatriene systems. For example, the photochemical ring-opening of 1,3-cyclohexadiene (B119728) (CHD) produces s-cis,Z,s-cis-1,3,5-hexatriene (cZc-HT) on a timescale of approximately 250 fs. umich.eduresearchgate.net

Following its formation, the vibrationally excited hexatriene photoproduct can undergo isomerization around its C-C single bonds. umich.eduresearchgate.net The subsequent evolution observed in transient absorption measurements reflects a combination of rotamer population dynamics and vibrational cooling as the molecule transfers energy to the solvent. umich.eduresearchgate.net Studies on 1,3,5-hexatriene have shown that conformational relaxation around the C-C single bond occurs within a few hundred picoseconds, competing with vibrational cooling. kyoto-u.ac.jp Transient absorption spectra of trans- and cis-1,3,5-hexatriene in cyclohexane (B81311) have been constructed at time zero, with the peak absorption located around 350 nm. kyoto-u.ac.jp In the case of the CHD ring-opening, three distinct relaxation timescales are observed: the development of an evolving equilibrium of Z-HT rotamers (1-5 ps), vibrational cooling and thermal equilibration (10-20 ps), and activated isomerization of trapped cZt-HT to tZt-HT (over 100 ps). umich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. researchgate.net It provides detailed information about the chemical environment and connectivity of atoms within a molecule. researchgate.net

NMR is a non-destructive technique that can be used to identify and quantify products, substrates, and intermediates in a reaction. researchgate.net Both ¹H and ¹³C NMR are routinely used. researchgate.net For instance, the characteristic NMR properties of related vinylcyclopropane (B126155) derivatives, which can be formed from hexatrienes, have been described and discussed. researchgate.net Furthermore, ¹³C NMR chemical shifts of various 1,1-disubstituted ethylenes have been reported, and the effects of temperature on these shifts have been attributed to varying amounts of sterically induced shifts in different conformational equilibria. researchgate.net Advanced NMR techniques can also be employed to study reaction mechanisms and the three-dimensional structure of molecules. researchgate.net

Infrared (IR) Spectroscopy for Structural Characterization

Detailed Research Findings

Research on the vibrational spectra of (E)-2,5-dimethyl-1,3,5-hexatriene has revealed significant details about its molecular structure and bonding. uva.nl A key finding from these studies is the pronounced coupling effect observed upon lateral methylation of the 1,3,5-hexatriene chain. uva.nl

Specifically, for (E)-2,5-dimethyl-1,3,5-hexatriene, a strong interaction occurs between the stretching vibrations of the carbon-carbon single bonds (C-C) within the polyene backbone and the C-C single bonds connecting the methyl groups to the chain. uva.nl This coupling phenomenon causes the C-C single bond stretching vibrations to split into two distinct combinations:

High-wavenumber out-of-phase combinations

Low-wavenumber in-phase combinations uva.nl

This splitting provides a unique spectral signature for the 2,5-dimethyl substitution pattern in the hexatriene system.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
C-H Stretch=C-H (vinylic)3100 - 3000
C-H Stretch-CH₃ (methyl)2975 - 2850
C=C StretchConjugated C=C1650 - 1580
C-H Bend-CH₃ (methyl)1470 - 1365
C-C StretchCoupled C-C single bondsSplit into high and low wavenumber bands
C-H Out-of-Plane Bend=C-H1000 - 650

The analysis of the IR spectrum of this compound, particularly the unique splitting pattern of the C-C single bond stretches, serves as a critical tool for its structural confirmation and for understanding the electronic and mechanical interactions within the conjugated system.

Electrophilic Addition Reactions of 2,5 Dimethyl 1,3,5 Hexatriene

Addition of Hydrohalic Acids (e.g., HBr) to Conjugated Systems

The reaction of a conjugated diene with a hydrohalic acid, like hydrogen bromide (HBr), is a cornerstone of electrophilic addition chemistry. fiveable.me Conjugated dienes are generally more reactive than non-conjugated dienes due to the stability of the intermediate carbocation. libretexts.org The reaction is initiated by the attack of the electron-rich π system of the diene on the electrophilic proton of HBr. jove.com This initial step breaks one of the double bonds and forms a new carbon-hydrogen bond.

A key feature of this reaction with conjugated systems is the formation of both 1,2- and 1,4-addition products. jove.comlibretexts.org In a 1,2-addition, the proton and the halide add to adjacent carbons. In a 1,4-addition, they add to the carbons at the ends of the conjugated system, with a subsequent shift of the remaining double bond. libretexts.orglibretexts.org For instance, the reaction of 1,3-butadiene (B125203) with one equivalent of HBr yields both 3-bromo-1-butene (B1616935) (1,2-adduct) and 1-bromo-2-butene (1,4-adduct). libretexts.org The ratio of these products can often be influenced by reaction conditions such as temperature, a concept known as kinetic versus thermodynamic control. pressbooks.pubfiveable.melibretexts.org At lower temperatures, the faster-forming kinetic product (often the 1,2-adduct) predominates, while at higher temperatures, the more stable thermodynamic product (often the 1,4-adduct) is favored. pressbooks.pubwikipedia.org

Regioselectivity and Stabilization of Carbocation Intermediates (Markovnikov's Rule)

The regioselectivity of the initial protonation step is governed by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. wikipedia.org This preference is rooted in the formation of the most stable carbocation intermediate. wikipedia.orglibretexts.org Carbocation stability generally increases in the order of primary < secondary < tertiary. masterorganicchemistry.com

In the case of conjugated dienes, the carbocation formed is not just a simple alkyl carbocation but a resonance-stabilized allylic carbocation. libretexts.orgfiveable.me This delocalization of the positive charge over multiple carbon atoms significantly enhances the stability of the intermediate. masterorganicchemistry.comfiveable.mewikipedia.org For 2,5-dimethyl-1,3,5-hexatriene, protonation can occur at different positions, but it will preferentially happen at a terminal carbon to form a more substituted and resonance-stabilized allylic carbocation. libretexts.orgbrainly.com For example, protonation at C1 would lead to a carbocation with the positive charge delocalized between C2 (a tertiary position) and C4 (a secondary position), which is a relatively stable intermediate. Similarly, protonation at C6 would result in a tertiary carbocation at C5, which is also allylic and resonance-stabilized.

The stability of these carbocations is the driving force for the reaction and dictates the initial direction of the addition. masterorganicchemistry.com The more stable the carbocation intermediate, the lower the activation energy for its formation, and the faster the reaction will proceed along that pathway. masterorganicchemistry.com

Formation of Multiple Isomeric Products and Their Rationale

Following the formation of the resonance-stabilized allylic carbocation, the nucleophilic bromide ion (Br⁻) can attack any of the carbons bearing a partial positive charge. jove.com This leads to the formation of multiple isomeric products. brainly.com

For this compound, the initial protonation at one of the terminal carbons (e.g., C1) generates a resonance-stabilized allylic carbocation. The subsequent attack by the bromide ion can occur at different positions within this delocalized system, leading to a variety of products. brainly.com The distribution of these products depends on the relative stability of the carbocation resonance contributors and the stability of the final alkene products. masterorganicchemistry.com

The possible products from the reaction of one equivalent of HBr with this compound are outlined below. Protonation at the C1-C2 double bond is considered, leading to a tertiary allylic carbocation intermediate with resonance structures.

Product NameType of AdditionRationale for Formation
5-bromo-2,5-dimethyl-1,3-hexadiene1,2-Addition (to C5-C6 double bond)Results from the formation of a stable tertiary carbocation at C5 after protonation at C6. The bromide ion then attacks this C5 position.
3-bromo-2,5-dimethyl-1,4-hexadiene1,4-AdditionForms from the resonance-stabilized carbocation where the bromide ion attacks the C3 position.
1-bromo-2,5-dimethyl-2,4-hexadiene1,6-Addition (Conjugate addition)This product arises from the attack of the bromide ion at the terminal carbon (C1) of the extended conjugated system, following delocalization of the positive charge across the triene.

Data based on the principles of electrophilic addition to conjugated systems and analysis of potential reaction pathways. brainly.com

Advanced Applications and Future Research Directions of 2,5 Dimethyl 1,3,5 Hexatriene

Application in Photochemical Switches and Molecular Machines

Photochemical switches are molecules that can be reversibly converted between two or more stable forms by light, making them fundamental components for molecular machines and data storage. nih.govchim.it The Z-hexa-1,3,5-triene (HT) unit is a key photoactive component in many of these systems, undergoing a reversible electrocyclic ring-closing to form cyclohexadiene (CHD). nih.gov 2,5-Dimethyl-1,3,5-hexatriene (DMHT) is a derivative of HT that has been studied to understand how substituents can influence the efficiency of this photoswitching process. nih.gov

Non-adiabatic molecular dynamics studies have shown that for 2,5-substituted HT derivatives like DMHT, the branching ratios for the desired ring-closing reaction increase with the size of the substituents. nih.gov This is attributed to steric interactions that favor the gZg rotamer in the ground state, which is more prone to CHD formation. nih.gov Conversely, the competing E/Z-isomerization reaction decreases with larger substituents. nih.gov These findings are crucial for the rational design of more efficient photochemical switches. The development of such molecular-level devices is a key area in nanotechnology, with potential applications in microelectronics and materials science. chim.it

Relevance as a Model System in Vitamin D Photochemistry and Related Biological Processes

The photochemistry of this compound serves as an important model for understanding the complex photochemical reactions involved in the biosynthesis of vitamin D. nih.govignited.in The fundamental reaction in vitamin D synthesis is the light-induced ring-opening of a 1,3-cyclohexadiene (B119728) chromophore in a steroidal precursor to form a 1,3,5-hexatriene (B1211904) derivative, previtamin D. researchgate.netresearchgate.net This process is governed by the principles of orbital symmetry. researchgate.net

Studies on alkyl-substituted hexatrienes like this compound help to elucidate the role of ground-state conformation on the efficiency and pathway of these photoreactions. ignited.in The concept of Non-Equilibration of Excited Rotamers (NEER) is central here, suggesting that the initial conformation of the molecule influences the photochemical outcome. ignited.in For instance, the efficiency of the 6π-electrocyclization to form cyclohexadiene derivatives is highly dependent on the presence of an s-cis,s-cis conformation, which can be influenced by the substitution pattern on the hexatriene backbone. ignited.in By studying simpler model systems like DMHT, researchers can gain insights into the factors that control the intricate photochemistry of vitamin D and its isomers. nih.govphotobiology.com

Utility as an Intermediate in Complex Organic Synthesis Pathways

The conjugated diene and triene systems are fundamental building blocks in organic synthesis, participating in a variety of pericyclic reactions. The 1,3,5-hexatriene to 1,3-cyclohexadiene electrocyclization is a powerful tool for constructing functionalized six-membered carbocyclic rings. researchgate.net this compound, with its specific substitution pattern, can be a valuable intermediate in the synthesis of more complex organic molecules. ontosight.ai

Stereoselective methods for the preparation of (E)-2,5-dimethyl-1,3,5-hexatriene have been developed, for example, through the bis-methylenation of (E)-3-hexene-2,5-dione. tandfonline.comtandfonline.com This provides a clean and specific isomer for subsequent synthetic transformations. The reactivity of the triene system can be tuned by the methyl substituents, influencing the course of reactions such as Diels-Alder cycloadditions. While the hexatriene system itself is prone to thermal and photochemical isomerization, understanding and controlling these reactions is key to its utility in synthesis.

Potential in the Development of New Materials with Tunable Optical and Electrical Properties

The conjugated π-system of this compound is responsible for its unique electronic and optical properties. ontosight.aiontosight.ai This makes it and its derivatives interesting candidates for the development of novel materials with tunable characteristics. The extended conjugation in polyenes leads to applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ontosight.ai

The ability to modify the structure, for instance by introducing different substituents, allows for the fine-tuning of properties like the HOMO-LUMO gap, which in turn affects the material's absorption and emission of light. Research into derivatives of this compound could lead to the creation of new photochromic materials that change color upon exposure to light, with potential applications in smart coatings and optical devices. The study of its charge-transfer complexes also opens avenues for research in organic electronics and photovoltaics. ontosight.ai

Unexplored Reactivity Patterns and Synthetic Challenges

While the fundamental photochemical reactions of this compound, such as electrocyclization and E/Z isomerization, have been studied, there remain unexplored areas of its reactivity. The interplay of steric and electronic effects of the methyl groups can lead to subtle and unexpected reactivity patterns. For example, the formation of three-membered ring products through a proposed biradical intermediate highlights the complexity of its photochemical behavior. researchgate.net

Synthetic challenges also persist, particularly in the stereoselective synthesis of the (Z)-isomer. While the (E)-isomer can be prepared with high stereoselectivity, attempts to synthesize the (Z)-isomer via similar methods have been met with limited success, yielding the desired product in very low yields. tandfonline.com Overcoming these synthetic hurdles is crucial for a comprehensive investigation of the properties and reactivity of all isomers of this compound. Further research is needed to develop efficient and stereocontrolled routes to access these molecules.

Application of Advanced Spectroscopic Techniques for Real-Time Dynamics

The study of the ultrafast dynamics of photochemical reactions requires sophisticated spectroscopic techniques capable of resolving events on femtosecond (10⁻¹⁵ s) timescales. The photochemistry of 1,3,5-hexatriene and its derivatives is a classic case for the application of such methods. researchgate.net Time-resolved spectroscopic techniques, such as transient absorption and resonance Raman spectroscopy, provide invaluable information about the structures and lifetimes of excited states and transient intermediates. acs.orgbuffalo.edu

For this compound, these techniques can be used to directly observe the conformational changes and bond-breaking/forming processes that occur upon photoexcitation. For example, resonance Raman spectra can provide detailed vibrational information about the lowest excited triplet state. acs.org Combining experimental data from these advanced spectroscopic methods with high-level quantum chemical calculations allows for a detailed mapping of the potential energy surfaces and the elucidation of the precise mechanisms of the photochemical reactions. nih.gov This synergy between experiment and theory is essential for a complete understanding of the real-time dynamics of this and related molecular systems.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,5-Dimethyl-1,3,5-hexatriene, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via halogenation of conjugated dienes, such as the reaction of 2,5-dimethyl-2,4-hexadiene with chlorine. Key factors include solvent choice (e.g., chloroform, carbon tetrachloride) and temperature control to favor kinetic products. For example, 1,2- and 1,4-addition pathways yield distinct dichloro derivatives, with product ratios influenced by steric effects in transition states . Optimization involves low-temperature crystallization for purification and spectroscopic validation (NMR, IR) for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. NMR identifies substituent positions (e.g., trans-2,5-dichloro derivatives show distinct coupling patterns), while IR confirms functional groups like C=C bonds . Raman spectroscopy further distinguishes isomers by analyzing vibrational modes, particularly useful for differentiating 2,5-dimethyl-1,5-hexadiene from its 2,4-isomer .

Advanced Research Questions

Q. How do solvent polarity and reaction kinetics influence product distribution in halogenation reactions of conjugated trienes?

  • Methodology : Solvent polarity impacts transition-state stabilization. For example, nonpolar solvents (n-hexane) favor 1,4-addition due to reduced steric hindrance, while polar solvents may stabilize ionic intermediates. Kinetic studies using time-resolved NMR or GC-MS track product evolution, revealing that 1,2-addition dominates under kinetic control . Computational modeling (e.g., DFT) can predict solvent effects on activation barriers, aiding reaction design .

Q. What computational methods are suitable for modeling the electronic transitions of this compound?

  • Methodology : Software like ORCA simulates absorption spectra and resonance Raman profiles. For example, the IMDHO model calculates vibronic couplings for the 1-1Ag→1-1Bu transition, with input parameters derived from experimental displacement values. Spectral simulations (38000–48000 cm⁻¹ range) validate theoretical predictions against empirical data . Time-dependent density functional theory (TD-DFT) further refines electronic structure predictions .

Q. How can researchers resolve contradictions in reported reaction products for similar trienes under varying conditions?

  • Methodology : Systematic reproducibility studies are essential. For instance, discrepancies in chlorination products (e.g., 3,4-dichloro vs. 2,5-dichloro derivatives) arise from differences in solvent, temperature, or reactant purity. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography clarifies structural ambiguities . Meta-analyses of historical data should account for evolving analytical techniques, such as improved NMR resolution in modern studies .

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